Cas no 89647-87-0 ((3aR,4R,6aR,8S,9aR,9bR)-4,8-dihydroxy-3,6,9-trimethylidenedecahydroazuleno[4,5-b]furan-2(3H)-one)

(3aR,4R,6aR,8S,9aR,9bR)-4,8-dihydroxy-3,6,9-trimethylidenedecahydroazuleno[4,5-b]furan-2(3H)-one structure
89647-87-0 structure
Product Name:(3aR,4R,6aR,8S,9aR,9bR)-4,8-dihydroxy-3,6,9-trimethylidenedecahydroazuleno[4,5-b]furan-2(3H)-one
CAS-nummer:89647-87-0
MF:C15H18O4
MW:262.301024913788
CID:1943474
PubChem ID:184984
Update Time:2025-04-21

(3aR,4R,6aR,8S,9aR,9bR)-4,8-dihydroxy-3,6,9-trimethylidenedecahydroazuleno[4,5-b]furan-2(3H)-one Chemische en fysische eigenschappen

Naam en identificatie

    • (3aR,4R,6aR,8S,9aR,9bR)-4,8-dihydroxy-3,6,9-trimethylidenedecahydroazuleno[4,5-b]furan-2(3H)-one
    • NCGC00169726-02_C15H18O4_(3aR,4R,6aR,8S,9aR,9bR)-4,8-Dihydroxy-3,6,9-tris(methylene)decahydroazuleno[4,5-b]furan-2(3H)-one
    • MEGxp0_001089
    • SCHEMBL1712162
    • 8-Epidesacylcynaropicrin
    • (3aR,4R,6aR,8S,9aR,9bR)-4,8-dihydroxy-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one
    • NCGC00169726-01
    • 4,8-Dihydroxy-3,6,9-trimethylidenedecahydroazuleno[4,5-b]furan-2(3H)-one
    • BRD-K49096994-001-01-2
    • NCGC00169726-02
    • CHEBI:182354
    • 89647-87-0
    • ACon1_001047
    • DTXSID001008918
    • (3aR,4R,6aR,8S,9aR,9bR)-4,8-dihydroxy-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]uran-2-one
    • Azuleno(4,5-b)furan-2(3H)-one, decahydro-4,8- dihydroxy-3,6,9-tris(methylene)-, (3aR,4R, 6aR,8S,9aR,9bR)-
    • Integrifolin
    • Deacylaguerin A
    • Eleganin (guaiane)
    • Inchi: 1S/C15H18O4/c1-6-4-11(17)13-8(3)15(18)19-14(13)12-7(2)10(16)5-9(6)12/h9-14,16-17H,1-5H2/t9-,10-,11+,12-,13+,14+/m0/s1
    • InChI-sleutel: VPRPYNVJJXOFKZ-BSCCGWMCSA-N
    • LACHT: O1C(C(=C)[C@@H]2[C@@H](CC(=C)[C@@H]3C[C@@H](C(=C)[C@@H]3[C@@H]12)O)O)=O

Berekende eigenschappen

  • Exacte massa: 262.121
  • Monoisotopische massa: 262.121
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 0
  • Complexiteit: 492
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.3
  • Topologisch pooloppervlak: 66.8Ų

Experimentele eigenschappen

  • Dichtheid: 1.26
  • Kookpunt: 498.1°C at 760 mmHg
  • Vlampunt: 190.5°C
  • Brekindex: 1.579
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